molecular formula C13H12N4O2S B11191687 2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11191687
M. Wt: 288.33 g/mol
InChI Key: PUUMPCVYMWWOFF-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position, a phenyl group at the 7-position, and a methylsulfanyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction typically proceeds under mild conditions, with the formation of the triazolopyrimidine ring system occurring through a cyclization process. The selective reduction of the triazolopyrimidine to its dihydro derivative can be achieved using appropriate reducing agents .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing efficient catalysts and reaction conditions that maximize yield and minimize by-products. One such method involves the use of a tropine-based dicationic molten salt as an active catalyst, which has been shown to produce high yields of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is not only environmentally friendly but also allows for the recovery and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyrimidine ring can be selectively reduced to its dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The phenyl group at the 7-position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2-position and the phenyl group at the 7-position contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-methylsulfanyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N4O2S/c1-20-13-15-12-14-9(11(18)19)7-10(17(12)16-13)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,18,19)(H,14,15,16)

InChI Key

PUUMPCVYMWWOFF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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